molecular formula C14H15BrN4O2 B2939568 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2415520-70-4

3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2939568
CAS No.: 2415520-70-4
M. Wt: 351.204
InChI Key: BCEQZPPYGKITSV-UHFFFAOYSA-N
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Description

3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a dihydropyrazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the pyrrolidine ring, the bromination of the pyridine ring, and the coupling of these intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with diverse properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its potential interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may play a crucial role in binding to these targets, while the pyrrolidine and dihydropyrazinone rings contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the bromopyridine moiety, in particular, allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-18-7-5-17-13(14(18)20)19-6-3-10(9-19)21-12-2-4-16-8-11(12)15/h2,4-5,7-8,10H,3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEQZPPYGKITSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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